



physical and chemical properties of 3-Bromobenzaldehyde

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Compound of Interest		
Compound Name:	3-Bromobenzaldehyde	
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An In-depth Technical Guide to **3-Bromobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of **3-Bromobenzaldehyde** (CAS No: 3132-99-8), a key intermediate in various synthetic applications. It includes detailed experimental protocols, safety information, and a summary of its applications in research and development.

Core Physical and Chemical Properties

3-Bromobenzaldehyde is a halogenated aromatic organic compound.[1] At room temperature, it typically exists as a pale yellow to off-white crystalline solid or a liquid, often with a faint, almond-like odor.[1][2] It is slightly soluble in water but shows good solubility in common organic solvents like ethanol, ether, acetone, chloroform, and methanol.[1][2][3]

Table 1: Physicochemical Properties of **3-Bromobenzaldehyde**



Property	Value	Source(s)
Molecular Formula	C7H5BrO	[2][4][5][6][7][8]
Molecular Weight	185.02 g/mol	[2][5][6][7][9][10]
Appearance	White to pale yellow or light brown crystalline solid/liquid	[1][2][6][10][11][12]
Melting Point	18-21 °C	[2][4]
Boiling Point	228-236 °C at 760 mmHg	[2][4][11]
Density	~1.587 g/cm³ at 25 °C	[2][4][11][13]
Flash Point	96 °C (204.8 °F)	[2][4][11][14]
Refractive Index	~1.592 - 1.61	[4]
Water Solubility	Decomposes or is insoluble	[3][4][11]
Vapor Pressure	0.0505 mmHg at 25 °C	[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Bromobenzaldehyde**. Key spectral information is available from various sources.

• ¹H NMR, ¹³C NMR, IR, and Mass Spectra: Comprehensive spectral data, including ¹H NMR, ¹³C NMR, various forms of IR (FTIR, ATR-IR, Near IR, Vapor Phase IR), and Mass Spectrometry (electron ionization), are available in public databases like PubChem and the NIST WebBook.[5][7][15][16][17] These are essential for confirming the structure and purity of the compound.

Synthesis and Experimental Protocols

The most common industrial method for synthesizing **3-Bromobenzaldehyde** is through the electrophilic bromination of benzaldehyde.[1][18] This regionselective reaction yields the metasubstituted product due to the deactivating, meta-directing effect of the aldehyde group.[1]



Experimental Protocol: Synthesis via Bromination of Benzaldehyde

This protocol is a generalized procedure based on common laboratory and patented methods. [9][11][18][19][20]

Objective: To synthesize **3-Bromobenzaldehyde** by reacting benzaldehyde with a brominating agent in the presence of a Lewis acid catalyst.

Materials:

- Benzaldehyde (1.0 mol)
- Anhydrous Aluminum Chloride (AlCl₃) (1.3 mol)[11]
- Bromine (0.5 mol)[11]
- Chlorine (0.5 mol) to form Bromine Chloride (BrCl) in situ[11]
- 1,2-Dichloroethane (solvent)[11]
- Anhydrous Magnesium Sulfate (for drying)
- Water
- Nitrogen or Argon gas (for inert atmosphere)

Equipment:

- 500 mL three-necked, round-bottom flask
- Reflux condenser (can be cooled, e.g., with a dry ice/acetone mixture)[11]
- Dropping funnel
- Mechanical stirrer
- Heating mantle



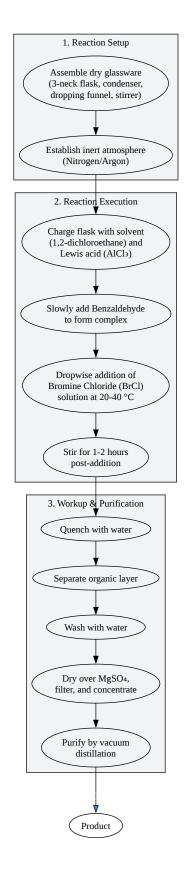
- Separatory funnel
- Distillation apparatus

Procedure:

- Setup: Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).
 Equip the flask with a stirrer, reflux condenser, and dropping funnel.
- Catalyst Slurry: Charge the flask with 200 mL of 1,2-dichloroethane and anhydrous aluminum chloride (1.3 mol).[11] Stir to create a slurry.
- Complex Formation: Slowly add benzaldehyde (1.0 mol) from the dropping funnel to the stirred slurry. Benzaldehyde will form a complex with the aluminum chloride.[11][20]
- Brominating Agent Preparation: In a separate, cooled vessel, prepare a solution of bromine chloride by adding chlorine (0.5 mol) to a solution of bromine (0.5 mol) in 100 mL of 1,2dichloroethane.[11]
- Reaction: Add the bromine chloride solution dropwise to the benzaldehyde-AlCl₃ complex over approximately 2 hours.[11][20] Maintain the reaction temperature between 20-40 °C. [18][20] Hydrogen chloride gas will evolve during the reaction.[11]
- Stirring: After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure the reaction goes to completion.[11][18]
- Quenching and Workup: Carefully quench the reaction by slowly adding water to the mixture.
 This will dissolve the aluminum salts.[11][20]
- Extraction: Transfer the mixture to a separatory funnel. The layers will separate. Collect the organic layer.[11][20]
- Washing: Wash the organic layer with water (e.g., 100 mL) to remove any remaining inorganic impurities.[11][20]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[11][20]



 Purification: Purify the crude product by vacuum distillation to yield pure 3-Bromobenzaldehyde.[11][20]





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Chemical Reactivity and Applications

3-Bromobenzaldehyde is a versatile intermediate due to its two reactive sites: the aldehyde group and the carbon-bromine bond.[21] This dual functionality allows for a wide range of chemical transformations.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic addition, oxidation, and reduction.[22]

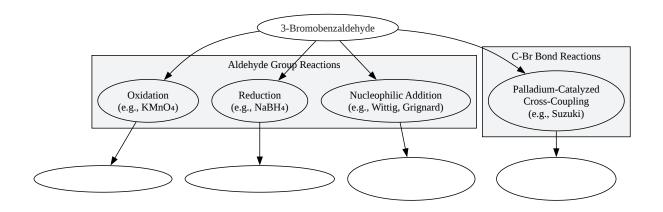
- Nucleophilic Addition: The electrophilic carbonyl carbon readily reacts with nucleophiles. For
 instance, it reacts with cyanide ions (from HCN) to form cyanohydrins.[22] It also undergoes
 reactions like the Wittig reaction to form alkenes.[23]
- Oxidation: Aldehydes are easily oxidized to carboxylic acids using common oxidizing agents like potassium permanganate or nitric acid.[22]
- Reduction: The aldehyde can be reduced to a primary alcohol (3-Bromobenzyl alcohol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
 It can also be fully reduced to a methyl group (3-Bromotoluene) via Clemmensen or Wolff-Kishner reduction.[22]

Reactions of the Bromine Substituent

The bromine atom on the aromatic ring can be substituted or used in cross-coupling reactions.

 Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, which are fundamental for creating carbon-carbon bonds in drug synthesis.[23]





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Applications

The compound's versatile reactivity makes it a valuable building block in several industries:

- Pharmaceuticals: It serves as a critical intermediate in the synthesis of Active
 Pharmaceutical Ingredients (APIs), including antifungal agents, analgesics, and anti inflammatory drugs.[1][10][24] Its structure is a key component for creating novel drug
 candidates.[10][21]
- Agrochemicals and Dyes: It is used in the production of agrochemicals and specialty dyes.[1]
 [3][10][21]
- Flavors and Fragrances: It contributes to unique aromatic profiles and is used in creating scents and tastes.[11][21]
- Organic Synthesis: It is a fundamental reagent for constructing complex molecular architectures in both academic and industrial research.[10][21]

Safety and Handling



3-Bromobenzaldehyde is classified as a hazardous substance and requires careful handling.

Hazard Identification:

- Harmful if swallowed (Acute Toxicity, Oral).[5][13][25][26]
- Causes skin irritation.[5][13][25]
- Causes serious eye irritation.[5][13][25]
- May cause respiratory irritation.[5][13][25]

Table 2: Hazard and Precautionary Statements

GHS Classification	Statement	
H302	Harmful if swallowed[5][13]	
H315	Causes skin irritation[5][13]	
H319	Causes serious eye irritation[5][13]	
H335	May cause respiratory irritation[5][13]	
P261	Avoid breathing fumes, mist, vapors, or spray[2] [13][25]	
P280	Wear protective gloves, clothing, and eye/face protection[2][25]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][13]	

Handling and Storage:

• Handling: Handle in a well-ventilated area.[14][25] Avoid contact with skin, eyes, and clothing.[14][25] Wash hands thoroughly after handling.[25]





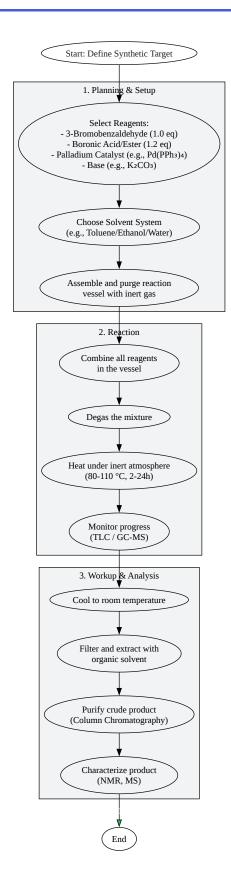


Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[4]
 [25][26] The compound can be sensitive to air, light, and moisture.[12][25] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12][13][25]

First-Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[13][14][25]
- Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water.
 Seek medical attention.[13][14][25]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cups of water or milk. Seek immediate medical attention.[13][14][25]
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[13][14]





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